9-benzyl-1-methyl-8-phenyl-3H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-benzyl-1-methyl-8-phenyl-3H-purine-2,6-dione is a derivative of xanthine, a purine-based alkaloid. . This compound is of particular interest due to its unique structure and potential biological activities.
Preparation Methods
The synthesis of 9-benzyl-1-methyl-8-phenyl-3H-purine-2,6-dione typically involves the use of xanthine as a precursor molecule. The synthetic routes exploit the reactivity of the three –NH groups at N1, N3, and N7 positions of xanthine. The regio-selective N-alkylation reaction at different –NH sites of xanthine is a key strategy in the synthesis . Selective protection and deprotection at N3 and/or N7 sites are also crucial steps in developing the synthesis schemes . Industrial production methods may involve similar strategies but on a larger scale, ensuring cost-effectiveness and high productivity.
Chemical Reactions Analysis
9-benzyl-1-methyl-8-phenyl-3H-purine-2,6-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the –NH sites, using various reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and alkylating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
9-benzyl-1-methyl-8-phenyl-3H-purine-2,6-dione has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 9-benzyl-1-methyl-8-phenyl-3H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes. For example, it acts as an inhibitor of phosphodiesterase 9A, a key regulatory enzyme in signal transduction pathways in the brain, kidney, liver, lungs, and heart . The compound’s inhibitory activity is due to its ability to bind to the active site of the enzyme, preventing its normal function and thereby modulating the signal transduction pathways.
Comparison with Similar Compounds
9-benzyl-1-methyl-8-phenyl-3H-purine-2,6-dione can be compared with other xanthine derivatives, such as caffeine, theobromine, and theophylline. These compounds share a similar xanthine scaffold but differ in their substitution patterns and biological activities . For instance:
Caffeine: Contains methyl groups at R1, R3, and R7 positions and is widely known for its stimulant effects.
Theobromine: Contains methyl groups at R3 and R7 positions and is known for its mild stimulant and diuretic effects.
Theophylline: Contains methyl groups at R1 and R3 positions and is used as a bronchodilator in treating respiratory diseases.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications .
Properties
CAS No. |
61080-48-6 |
---|---|
Molecular Formula |
C19H16N4O2 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
9-benzyl-1-methyl-8-phenyl-3H-purine-2,6-dione |
InChI |
InChI=1S/C19H16N4O2/c1-22-18(24)15-17(21-19(22)25)23(12-13-8-4-2-5-9-13)16(20-15)14-10-6-3-7-11-14/h2-11H,12H2,1H3,(H,21,25) |
InChI Key |
BVVYAPKXYNIVLQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(NC1=O)N(C(=N2)C3=CC=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.